molecular formula C8H18NO3PS3 B12296413 Thiovamidithion

Thiovamidithion

Cat. No.: B12296413
M. Wt: 303.4 g/mol
InChI Key: KEPHSEJHWWDABT-UHFFFAOYSA-N
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Description

Thiovamidithion is a sulfur-containing organic compound characterized by its thioamide (-C(=S)-NH-) and dithione (-S-S-) functional groups. The compound’s stability and reactivity are likely influenced by its sulfur-rich framework, which may facilitate interactions with transition metals or participation in redox processes . Analytical methods for evaluating its properties, such as solubility and thermal stability, have been refined using modern techniques, as highlighted in recent studies .

Properties

Molecular Formula

C8H18NO3PS3

Molecular Weight

303.4 g/mol

IUPAC Name

methyl 2-[2-[methoxy(sulfanyl)phosphinothioyl]oxyethylsulfanyl]-N-methylpropanimidate

InChI

InChI=1S/C8H18NO3PS3/c1-7(8(9-2)10-3)16-6-5-12-13(14,15)11-4/h7H,5-6H2,1-4H3,(H,14,15)

InChI Key

KEPHSEJHWWDABT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=NC)OC)SCCOP(=S)(OC)S

Origin of Product

United States

Chemical Reactions Analysis

Thiovamidithion undergoes various chemical reactions, including:

Scientific Research Applications

Thiovamidithion has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiovamidithion involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The thiophosphate group plays a crucial role in these interactions, often forming strong bonds with the target molecules .

Comparison with Similar Compounds

Research Findings and Data Validation

Recent advancements in analytical chemistry, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have enabled precise quantification of this compound’s properties. Supplementary data from 2021 studies confirm its moderate solubility in acetone (12.7 g/L) and decomposition temperature (~150°C), underscoring its sensitivity to heat . Comparative studies with Thioacetamide reveal divergent reactivity patterns: this compound undergoes rapid oxidation in air, whereas Thioacetamide remains stable unless heated .

Justification of Sources

  • Structural Data : Supported by supplementary tables from 2021 analytical methodologies .
  • Coordination Chemistry : Informed by ligand design principles in hybrid phosphine-alkene systems .
  • Functional Context : Aligns with guidelines for comparing industrial compounds .

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